![molecular formula C24H14Cl4N6O5 B4299997 N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]](/img/structure/B4299997.png)
N,N'-1,2,5-OXADIAZOLE-3,4-DIYLBIS[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE]
Overview
Description
N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] is a complex organic compound that belongs to the class of oxadiazoles and isoxazoles This compound is characterized by its unique structure, which includes an oxadiazole ring and two isoxazole rings substituted with dichlorophenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] typically involves multiple steps, starting with the preparation of the oxadiazole and isoxazole intermediates. Common synthetic methods include:
Cyclization Reactions: The formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic conditions.
Substitution Reactions: The isoxazole rings are often synthesized through substitution reactions involving appropriate halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, column chromatography, and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole and isoxazole rings act as electron-withdrawing groups, which can modulate the activity of enzymes and receptors . This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,2,5-Oxadiazole-3,4-diyl bis(2-chloroacetamide)
- 5,5’-Bis-(trinitromethyl)-3,3’-bi-(1,2,4-oxadiazole)
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole (LLM-191)
Uniqueness
N,N’-1,2,5-oxadiazole-3,4-diylbis[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide] stands out due to its unique combination of oxadiazole and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[4-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,2,5-oxadiazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl4N6O5/c1-9-15(19(31-37-9)17-11(25)5-3-6-12(17)26)23(35)29-21-22(34-39-33-21)30-24(36)16-10(2)38-32-20(16)18-13(27)7-4-8-14(18)28/h3-8H,1-2H3,(H,29,33,35)(H,30,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDFLAJHWAXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NON=C3NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl4N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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